5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one core, substituted with various functional groups such as bromophenyl, oxoethyl, sulfanyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic core.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a suitable brominated precursor.
Addition of the Oxoethyl Group: The oxoethyl group can be added via an aldol condensation reaction, followed by oxidation to form the ketone.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiol-ene reaction or a similar thiolation process.
Final Functionalization: The remaining functional groups, such as dimethyl and phenyl groups, can be introduced through various substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Addition: The compound can participate in addition reactions, such as Michael addition, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Addition: Catalysts such as palladium (Pd) and bases like sodium hydroxide (NaOH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is not well-documented, but it is likely to involve interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s diverse functional groups may allow it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, including:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the bromophenyl group and exhibits similar biological activities.
3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one: This compound also contains a bromophenyl group and has potential biomedical applications.
The uniqueness of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
351440-86-3 |
---|---|
Molecular Formula |
C25H21BrN2O3S2 |
Molecular Weight |
541.5g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C25H21BrN2O3S2/c1-25(2)12-18-20(13-31-25)33-22-21(18)23(30)28(17-6-4-3-5-7-17)24(27-22)32-14-19(29)15-8-10-16(26)11-9-15/h3-11H,12-14H2,1-2H3 |
InChI Key |
AYVVCVLFPCVLDK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C |
Origin of Product |
United States |
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